molecular formula C18H23F3N2O3S B2501358 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2415517-38-1

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2501358
CAS No.: 2415517-38-1
M. Wt: 404.45
InChI Key: VIACJOOPSVEUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiomorpholine ring, an oxane ring, and a trifluoromethoxy benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, including the formation of the thiomorpholine and oxane rings, followed by their integration with the benzamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism by which N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical processes. The compound’s unique structure allows it to engage in various interactions, making it a valuable tool for studying complex biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing thiomorpholine or oxane rings. Examples include:

  • N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide
  • N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Uniqueness

What sets N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it particularly useful for specialized applications in research and industry .

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3S/c19-18(20,21)26-15-3-1-14(2-4-15)16(24)22-13-17(5-9-25-10-6-17)23-7-11-27-12-8-23/h1-4H,5-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACJOOPSVEUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.